molecular formula C18H22O6 B5530476 2-tert-butyl-5-(2,4-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-(2,4-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B5530476
M. Wt: 334.4 g/mol
InChI Key: QBDHCASCZBYQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-5-(2,4-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as TMBD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TMBD is a versatile compound that exhibits a range of biochemical and physiological effects, making it an attractive candidate for scientific research.

Mechanism of Action

The mechanism of action of TMBD is not fully understood. However, studies have shown that TMBD can interact with certain enzymes and proteins in the body, leading to changes in their activity. TMBD has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
TMBD exhibits a range of biochemical and physiological effects. TMBD has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases. TMBD has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis.

Advantages and Limitations for Lab Experiments

TMBD has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities. TMBD is also relatively easy to handle and store. However, TMBD has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the properties of natural compounds. TMBD may also have limited solubility in certain solvents, which can affect its bioavailability.

Future Directions

There are several future directions for research on TMBD. One area of research is the optimization of the synthesis process to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of TMBD. Further studies are needed to fully understand how TMBD interacts with enzymes and proteins in the body. Additionally, more research is needed to explore the potential applications of TMBD in various fields, such as medicinal chemistry and materials science.

Synthesis Methods

TMBD can be synthesized through a multistep reaction process. The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with 2-tert-butyl-4-methylcyclohexanone in the presence of a base catalyst. The resulting product is further subjected to oxidation and cyclization reactions to obtain TMBD. The synthesis of TMBD has been optimized in recent years to improve the yield and purity of the compound.

Scientific Research Applications

TMBD has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, TMBD has been investigated for its anti-cancer properties. Studies have shown that TMBD can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. TMBD has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-tert-butyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-17(2,3)18(4)23-15(19)13(16(20)24-18)9-11-7-8-12(21-5)10-14(11)22-6/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDHCASCZBYQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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